Cas no 10199-56-1 (1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid)
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1-ETHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid
- SCHEMBL17593153
- AKOS000271898
- 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- G84639
- CS-0439869
- MFCD08445971
- 10199-56-1
- STK392520
- 1H-Pyrazole-1-carboxylic acid, 1-ethyl-3-phenyl-
- 2-ethyl-5-phenylpyrazole-3-carboxylic acid
- 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylicacid
- F3379-1052
- 106-987-5
- 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
-
- MDL: MFCD08445971
- Inchi: 1S/C12H12N2O2/c1-2-14-11(12(15)16)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
- InChI Key: AYFOSEQQADVGLW-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2C=CC=CC=2)=NN1CC)=O
Computed Properties
- Exact Mass: 216.089878g/mol
- Monoisotopic Mass: 216.089878g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 216.24g/mol
- XLogP3: 2.1
- Topological Polar Surface Area: 55.1Ų
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435858-50mg |
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid |
10199-56-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435858-100mg |
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid |
10199-56-1 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B435858-500mg |
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid |
10199-56-1 | 500mg |
$ 230.00 | 2022-06-07 | ||
| Apollo Scientific | OR345608-250mg |
1-Ethyl-3-phenyl-1h-pyrazole-5-carboxylic acid |
10199-56-1 | 250mg |
£320.00 | 2025-02-20 | ||
| abcr | AB530948-100 mg |
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid; 97% |
10199-56-1 | 100MG |
€116.90 | 2023-02-01 | ||
| abcr | AB530948-250 mg |
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid; 97% |
10199-56-1 | 250MG |
€166.20 | 2023-02-01 | ||
| abcr | AB530948-1 g |
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid; 97% |
10199-56-1 | 1g |
€293.60 | 2023-02-01 | ||
| abcr | AB530948-5 g |
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid; 97% |
10199-56-1 | 5g |
€935.30 | 2023-02-01 | ||
| Ambeed | A150580-1g |
1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
10199-56-1 | 97% | 1g |
$128.0 | 2024-04-26 | |
| A2B Chem LLC | AI05535-100mg |
1-Ethyl-3-phenyl-1h-pyrazole-5-carboxylic acid |
10199-56-1 | ≥ 98 % (HPLC) | 100mg |
$162.00 | 2024-04-20 |
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Suppliers
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid
Introduction to 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid (CAS No. 10199-56-1)
1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 10199-56-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The pyrazole core, a five-membered aromatic ring system containing two nitrogen atoms, is a privileged scaffold in drug discovery, known for its ability to modulate various biological pathways. The presence of an ethyl substituent at the 1-position and a phenyl group at the 3-position further enhances its chemical diversity, making it a valuable building block for the synthesis of novel bioactive molecules.
The 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid structure exhibits remarkable stability under a range of conditions, which is a critical factor in pharmaceutical applications. Its carboxylic acid functionality at the 5-position allows for further derivatization, enabling the introduction of additional pharmacophores or tags for analytical purposes. This flexibility has been exploited in the development of targeted therapies, where modifications can fine-tune solubility, bioavailability, and metabolic stability.
In recent years, the interest in pyrazole derivatives has surged due to their demonstrated efficacy in treating a variety of diseases. For instance, studies have highlighted the potential of substituted pyrazoles as inhibitors of enzymes involved in inflammatory responses and cancer progression. The 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid derivative has been investigated for its inhibitory activity against several key enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in mediating pain and inflammation. Preliminary in vitro experiments have shown promising results, suggesting that this compound may serve as a lead structure for developing novel anti-inflammatory agents.
The synthesis of 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid typically involves multi-step organic reactions, often starting from commercially available precursors such as ethyl acetoacetate and phenylhydrazine. The process commonly employs condensation reactions followed by cyclization to form the pyrazole ring system. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have also been utilized to improve yield and purity. These techniques are particularly valuable in pharmaceutical research, where high-purity compounds are essential for subsequent biological evaluation.
The pharmacological profile of 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid has been explored through both computational modeling and experimental studies. Molecular docking simulations have predicted favorable interactions with target proteins, providing insights into potential binding mechanisms. These predictions have been validated by enzyme-based assays, which have confirmed the compound's ability to modulate enzyme activity at submicromolar concentrations. Such findings underscore the compound's therapeutic potential and justify further investigation into its pharmacokinetic properties.
One of the most compelling aspects of 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid is its potential for structure-based drug design. By leveraging structural information obtained from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, researchers can refine the compound's structure to enhance its binding affinity and selectivity. This approach has been successfully applied in other drug development programs, where small modifications have led to significant improvements in drug efficacy and safety.
The compound's solubility profile is another critical consideration in pharmaceutical development. While 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), its water solubility is limited. This characteristic necessitates formulation strategies to enhance bioavailability when developing drug candidates. Techniques such as prodrug design or co-crystallization with suitable excipients have been explored to improve solubility without compromising pharmacological activity.
Recent advancements in analytical chemistry have also contributed to the study of 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) are routinely employed to quantify the compound in biological matrices and assess its metabolic stability. These analytical methods provide essential data for understanding drug disposition and optimizing dosing regimens.
The future direction of research on 1Ethyl-3-phenyl-1H-pyrazole-5-carboxylic Acid is likely to focus on expanding its therapeutic applications through innovative chemical modifications. Researchers are exploring derivatives with enhanced bioavailability, improved target specificity, and reduced side effects. Additionally, the compound's potential as an intermediate in synthesizing more complex molecules remains an attractive area for investigation.
In conclusion, 1Ethyl - 3 - phen yl - 1 H - py ra z ole - 5 - car box y lic Ac id (CAS No. 10199 - 56 - 1) is a multifaceted compound with significant promise in pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activity, make it a valuable asset in drug discovery efforts aimed at treating inflammatory diseases and cancer. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, 1 Eth yl - 3 Phen yl - 1 H - Py ra z ole - 5 Car box y lic Ac id is poised to play an increasingly important role in developing next-generation therapeutics.
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